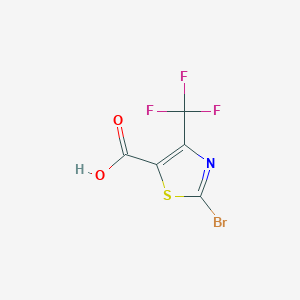
4-甲苯磺酸3-羟基-3-甲基丁酯
描述
“3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H18O4S . It has a molecular weight of 258.34 g/mol .
Synthesis Analysis
The compound can be synthesized from 4-bromo-3,5-dimethylphenol and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate. The reaction yields the subject compound as a colorless oil.Molecular Structure Analysis
The molecular structure of “3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate” is represented by the formula C12H18O4S . It has an average mass of 258.334 Da and a monoisotopic mass of 258.092590 Da .Chemical Reactions Analysis
The chemical reaction involves 4-bromo-3,5-dimethylphenol and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate. The reaction yields the subject compound as a colorless oil.Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.34 g/mol . It is a colorless oil.科学研究应用
合成和化学性质
- 合成技术:4-甲苯磺酸3-羟基-3-甲基丁酯和相关化合物是通过各种化学程序合成的。例如,3-羟基-2-碘苯基-(4-甲苯磺酸酯)是从市售间苯二酚中使用三步法合成的,总收率为 65%,并通过核磁共振、高分辨率质谱和红外技术进行了确认 (潘等人,2020)。
- 化学表征:这些化合物的表征涉及红外、核磁共振、高分辨率质谱和 X 射线晶体学等技术。例如,使用 4-甲苯磺酸合成的 4-羟基-3-(2-亚氨基乙基)-2H-色满-2-酮的结构通过这些方法得到证实 (王慧雅,2013)。
材料科学中的应用
- 非线性光学材料:4-甲苯磺酸的某些衍生物,例如 OHB-T 晶体,在非线性光学应用中显示出巨大的潜力。它们表现出高光学透射率和高效的二次谐波产生,使其适用于光学器件 (徐等人,2020)。
- 太赫兹波应用:掺入 4-甲苯磺酸的离子电光喹啉单晶在太赫兹波应用中显示出高效率,表明了高功率太赫兹波发生的美好前景 (金等人,2012)。
环境和工业应用
- 工业过程优化:该化合物的衍生物在工业过程中得到探索,例如在特定制药生产中回收对甲苯磺酸(4-甲苯磺酸的变体) (余等人,2005)。
- 废水处理:涉及 4-甲苯磺酸衍生物的研究,例如分析废水中芳香磺化合物的研究,有助于开发有效的水处理方法 (阿隆索和巴塞罗,2002)。
催化和有机合成
- 催化应用:衍生自苯磺酸盐配体的水溶性(苯氧基)亚胺钯(II)配合物已被用作双相甲氧羰基化 1-己烯的催化剂,显示出高收率和选择性 (阿基里和奥瓦奇,2021)。
属性
IUPAC Name |
(3-hydroxy-3-methylbutyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-8-12(2,3)13/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLYIKZLOPXYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


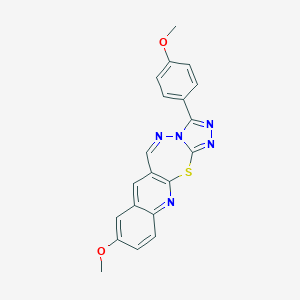
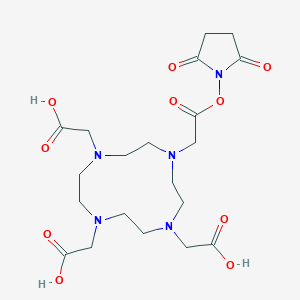

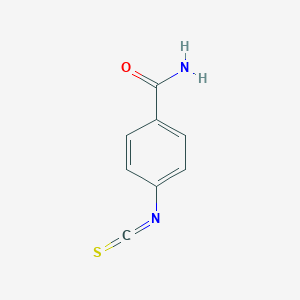
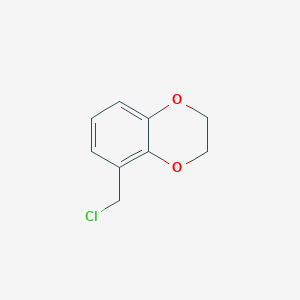
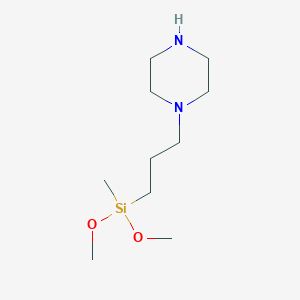


![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)
